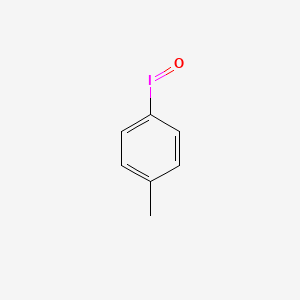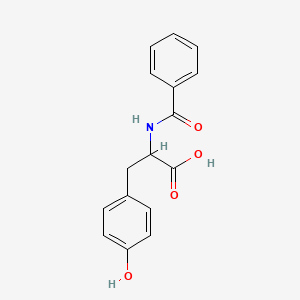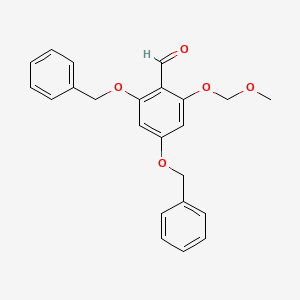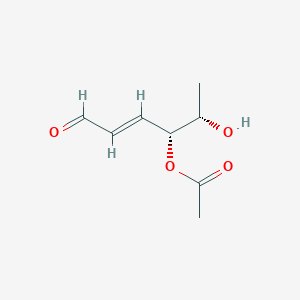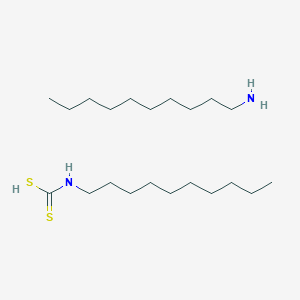
Decan-1-amine;decylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decan-1-amine;decylcarbamodithioic acid is a compound that combines the properties of decan-1-amine and decylcarbamodithioic acid. Decylcarbamodithioic acid is a sulfur-containing organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine typically involves the reduction of decanoic acid or its derivatives. One common method is the reduction of decanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . The reaction proceeds as follows:
C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2
Decylcarbamodithioic acid can be synthesized by reacting decylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) . The reaction conditions typically involve stirring the mixture at room temperature for several hours.
Industrial Production Methods
Industrial production of decan-1-amine often involves the hydrogenation of decanenitrile using a suitable catalyst such as Raney nickel. The process is carried out under high pressure and temperature to achieve high yields . Decylcarbamodithioic acid can be produced on an industrial scale by reacting decylamine with carbon disulfide in the presence of a base, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Decan-1-amine;decylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The amine group in decan-1-amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The carbamodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Thiols or disulfides.
Substitution: Secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Decan-1-amine;decylcarbamodithioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of decan-1-amine;decylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the carbamodithioic acid group can interact with thiol groups in proteins . These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Decanamine: A primary amine with similar chemical properties.
Decylamine: Another primary amine with a similar structure.
Carbamodithioic acid derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
The presence of both functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to compounds with only one of these groups .
Propiedades
Número CAS |
100738-07-6 |
|---|---|
Fórmula molecular |
C21H46N2S2 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
decan-1-amine;decylcarbamodithioic acid |
InChI |
InChI=1S/C11H23NS2.C10H23N/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3,(H2,12,13,14);2-11H2,1H3 |
Clave InChI |
KRQARHXNUDORQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN.CCCCCCCCCCNC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)

![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)


